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Compound of Interest

Compound Name: (S)-2-(Benzylamino)propan-1-ol

Cat. No.: B152493

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-
(Benzylamino)propan-1-ol, a chiral intermediate valuable in organic synthesis and
pharmaceutical development. This document compiles available Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental
protocols to aid in the characterization and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)-2-(Benzylamino)propan-1-
ol. It is important to note that while extensive data for the racemic mixture (dI-2-benzylamino-1-
propanol) is available, specific experimental spectra for the (S)-enantiomer are less commonly
published. The data presented here is a combination of reported data for the racemate and
predicted values for the (S)-enantiomer based on analogous structures.

'H NMR (Proton NMR) Data (Predicted)

Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Aromatic protons
~7.35-7.20 m 5H

(CeH5s)
3.78 d,J=12.4Hz 1H Benzyl CHz
3.68 d,J=12.4 Hz 1H Benzyl CH2
3.55 dd, J=10.8,4.0 Hz 1H CH20H
3.30 dd, J=10.8,7.2 Hz 1H CH20H
2.85-2.78 m 1H CH-NH
2.0 (broad s) 2H NH and OH
1.05 d,J=6.4Hz 3H CHs

3C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (8) ppm Assignment

~140.0 Aromatic C (quaternary)
~128.5 Aromatic CH

~128.2 Aromatic CH

~127.1 Aromatic CH

~67.0 CH20H

~57.0 CH-NH

~54.0 Benzyl CH2

~17.0 CHs

IR (Infrared) Spectroscopy Data
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Sample Phase: Vapor

Wavenumber (cm~?)

Intensity

Assignment

3350 - 3150 Strong, Broad O-H and N-H stretching
3080 - 3020 Medium Aromatic C-H stretching
2960 - 2850 Strong Aliphatic C-H stretching
1495, 1450 Medium Aromatic C=C bending
1120 - 1030 Strong C-N and C-O stretching
740, 695 Strong Aromatic C-H out-of-plane

bending

MS (Mass Spectrometry) Data

lonization Method: Electron lonization (EI)

m/z Relative Intensity (%) Proposed Fragment
165 5 [M]* (Molecular lon)
134 15 [M - CH20H]*

91 100 [C7H7]* (Tropylium ion)
77 10 [CeHs]* (Phenyl ion)
74 80 [CH3CH(NH)CH2Ph]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument parameters may require optimization based on the specific

equipment and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of (S)-2-(Benzylamino)propan-1-ol in approximately
0.7 mL of deuterated chloroform (CDCIs).

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Set the spectral width to cover the range of -2 to 12 ppm.

o Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

o Use a relaxation delay of 1-2 seconds.
e 13C NMR Acquisition:
o Employ a proton-decoupled pulse sequence.
o Set the spectral width to encompass a range of 0 to 150 ppm.

o A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds)
are typically required for 13C NMR.

o Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform.
Reference the spectrum to the residual solvent peak (CDCls: & = 7.26 ppm for *H NMR, & =
77.16 ppm for 13C NMR).

Infrared (IR) Spectroscopy

e Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium
bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be
prepared by grinding a small amount of the sample with dry KBr powder and pressing the
mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used
for direct analysis of a solid or liquid sample.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
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[e]

Record a background spectrum of the empty sample holder (or clean ATR crystal).

o

Place the prepared sample in the spectrometer's sample compartment.

[¢]

Acquire the sample spectrum over the range of 4000 to 400 cm™1,

[¢]

The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for a solid or liquid, or through a gas chromatograph
(GC-MS) for a volatile sample.

« lonization: Utilize Electron lonization (El) with a standard electron energy of 70 eV.

e Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's
molecular weight (e.g., m/z 40-200).

o Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the fragments. The base peak (most intense peak) is assigned a
relative intensity of 100%.

Structural Confirmation Workflow

The combination of these spectroscopic techniques provides a robust method for the structural
confirmation of (S)-2-(Benzylamino)propan-1-ol. The logical workflow for this process is
illustrated in the diagram below.
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Structural Elucidation of (S)-2-(Benzylamino)propan-1-ol

NMR Spectroscopy
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Click to download full resolution via product page
Caption: Workflow for structural confirmation.

This guide serves as a foundational resource for professionals working with (S)-2-
(Benzylamino)propan-1-ol. The provided data and protocols are intended to facilitate
accurate identification, characterization, and quality assessment of this important chemical
intermediate.

 To cite this document: BenchChem. [Spectroscopic Profile of (S)-2-(Benzylamino)propan-1-
ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152493#s-2-benzylamino-propan-1-ol-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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